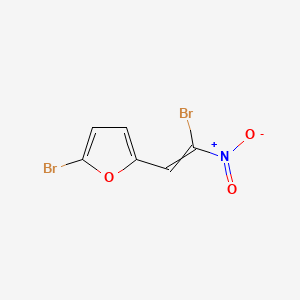

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

呋维那是通过从糠醛开始的两步法合成的,糠醛是一种从甘蔗渣中提取的工业醛 . 合成路线包括糠醛的溴化以获得 2-溴-5-(2-溴-2-硝基乙烯基)呋喃。 该过程可得到纯度超过 99.8% 的呋维那 . 工业生产方法涉及严格的质量控制参数,以确保最终产品的稳定性和纯度 .

化学反应分析

呋维那会发生各种化学反应,包括:

氧化: 呋维那在特定条件下可以被氧化,导致形成降解产物。

还原: 呋维那中的硝基可以在还原条件下被还原为胺基。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。

科学研究应用

Antimicrobial Properties

BNEF has been identified as a potent broad-spectrum antimicrobial agent . Its effectiveness against a wide range of microorganisms, including bacteria, fungi, and algae, makes it valuable for industrial applications.

- Mechanism of Action : BNEF functions as a non-oxidizing antimicrobial, which is crucial in environments where traditional oxidizing agents like chlorine cannot be used. This property is particularly important for preserving materials in industries such as pulp and paper manufacturing, metalworking fluids, and cosmetics .

- Efficacy Studies : Research has demonstrated that BNEF exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal strains .

Table 1: Efficacy Against Microorganisms

| Microorganism | Type | Efficacy Level |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative | High |

| Staphylococcus aureus | Gram-positive | High |

| Aspergillus niger | Fungi | Moderate to High |

| Chlorella pyrenoidosa | Algae | Moderate |

Industrial Applications

BNEF's unique properties make it suitable for various industrial applications:

- Water Treatment : Its use in cooling water systems helps control microbial growth without the drawbacks associated with traditional biocides .

- Preservatives : BNEF is effective in preserving products such as latex paints and wood treatments by preventing microbial contamination .

- Antifouling Coatings : The compound has been incorporated into antifouling coatings for ships, reducing biofouling and prolonging the lifespan of marine vessels .

Medicinal Chemistry

In the realm of medicinal chemistry, BNEF shows promise due to its antimicrobial properties:

- Potential Drug Development : The compound's ability to form stable complexes with other molecules enhances its biological efficacy. This characteristic is being explored for the development of new antimicrobial drugs .

- In Vivo Studies : Experimental treatments using BNEF have been conducted on various laboratory animals to evaluate its effectiveness against infections caused by resistant bacterial strains. Results indicate a favorable safety profile and significant therapeutic potential .

Table 2: In Vivo Efficacy Studies

| Study Type | Organism Tested | Result |

|---|---|---|

| Experimental Treatment | Pseudomonas aeruginosa | Effective at 0.125% |

| Toxicological Studies | Various (Rats, Mice) | Safe up to specified doses |

Synthesis and Chemical Properties

The synthesis of BNEF involves novel methods that enhance yield and purity:

- Synthesis Methodology : A new process involves reacting furfural with bromonitromethane using primary amines as catalysts. This method minimizes the formation of impurities and maximizes the yield of the desired product .

- Chemical Structure : BNEF includes two bromine atoms and a nitroethenyl group attached to a furan ring, contributing to its unique reactivity and biological activity.

作用机制

呋维那通过靶向细菌中的小核糖体亚基发挥作用。它在 P 解码位点或其附近结合,干扰甲酰甲硫氨酰-tRNA 在 30S 启动复合物形成过程中的核糖体结合。 这种抑制优先影响蛋白质合成而不是 RNA、DNA 和细胞壁合成 . 呋维那对密码子的 3' 端碱基的性质表现出偏好,当 mRNA 包含典型的 AUG 启动三联体时,有效地抑制翻译 .

相似化合物的比较

呋维那与其他硝基乙烯基呋喃衍生物进行比较,例如 2-(2-甲基-2-硝基乙烯基)呋喃。 虽然这两种化合物都表现出抗菌活性,但呋维那在其对 30S 核糖体亚基 P 解码位点的蛋白质合成的特异性抑制方面是独一无二的 . 其他类似化合物包括:

2-(2-甲基-2-硝基乙烯基)呋喃: 干扰细菌中的群体感应系统,并增强其他抗生素的作用.

Furvinol®: 一种从呋维那衍生的兽药,用于治疗动物感染.

呋维那独特的作用机制和广谱抗菌活性使其成为科学研究和实际应用中的一种宝贵化合物。

生物活性

2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a complex organic compound characterized by a furan ring with multiple bromine and nitro substitutions. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound has shown promise as a microbicide and exhibits various antimicrobial properties.

The molecular formula of this compound is C6H3Br2NO3. Its structural features include:

- Two bromine atoms : Enhancing reactivity.

- Nitroethenyl group : Contributing to its biological activity.

Synthesis

The synthesis of this compound can be achieved through a bromination reaction involving 2-nitrovinylfuran in the presence of carbon disulfide and charcoal, which acts as a catalyst. This method has been reported to yield high-purity products with reduced environmental impact due to minimized solvent usage and controlled reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been evaluated against various microorganisms, including:

- Gram-positive bacteria : Over 500 strains tested.

- Gram-negative bacteria : More than 1500 strains.

- Fungi : Over 500 strains.

This compound has demonstrated significant efficacy in vitro, showing potential for therapeutic applications in human and veterinary medicine .

The biological activity of this compound is thought to be linked to its ability to interact with nucleophiles and electrophiles, forming stable complexes that enhance its antimicrobial efficacy. This interaction may lead to the formation of novel derivatives with improved properties.

Case Studies

- Microbicidal Activity :

- In Vitro Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromofuran | Contains a single bromine atom | Exhibits lower reactivity compared to the target compound |

| 4-Nitrofuran | Nitro group at position 4 | Known for strong antimicrobial properties |

| 5-Nitrofuran | Nitro group at position 5 | Exhibits different reactivity patterns |

| This compound | Dual bromination and nitroethenyl group | Enhanced reactivity and potential biological activity |

属性

CAS 编号 |

189935-72-6 |

|---|---|

分子式 |

C6H3Br2NO3 |

分子量 |

296.90 g/mol |

IUPAC 名称 |

2-bromo-5-[(Z)-2-bromo-2-nitroethenyl]furan |

InChI |

InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H/b5-3+ |

InChI 键 |

MJPPGVVIDGQOQT-HWKANZROSA-N |

SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

手性 SMILES |

C1=C(OC(=C1)Br)/C=C(/[N+](=O)[O-])\Br |

规范 SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

同义词 |

2,2-Dibromo-5-(2-nitrovinyl)furan; (Z)-2-Bromo-5-(2-bromo-2-nitro-vinyl)-furan |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。